molecular formula C26H28O6 B15030138 Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B15030138
M. Wt: 436.5 g/mol
InChI Key: BLOHRKDKRBBCNI-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.

    Attachment of the cyclopentylpropanoyl group: This is typically done through acylation reactions using cyclopentylpropionyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-(3-cyclopentylpropanoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H28O6/c1-3-30-26(28)24-21-16-20(31-23(27)15-8-17-6-4-5-7-17)13-14-22(21)32-25(24)18-9-11-19(29-2)12-10-18/h9-14,16-17H,3-8,15H2,1-2H3

InChI Key

BLOHRKDKRBBCNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)CCC3CCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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